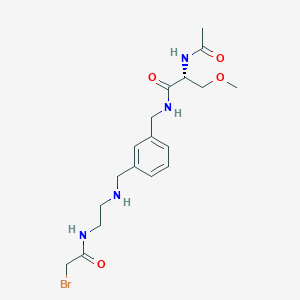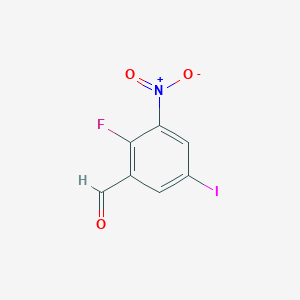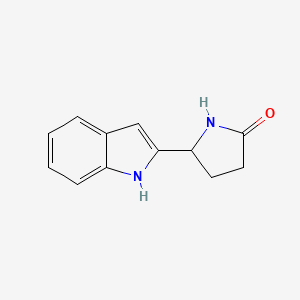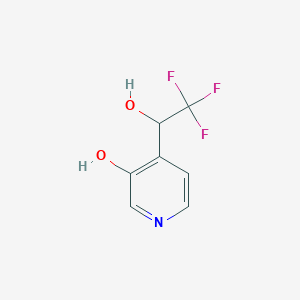
6-Methoxyazepan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxyazepan-3-ol is an organic compound belonging to the class of azepanes, which are seven-membered heterocyclic compounds containing one nitrogen atom. This compound is characterized by the presence of a methoxy group (-OCH3) and a hydroxyl group (-OH) attached to the azepane ring. The molecular formula of this compound is C7H15NO2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxyazepan-3-ol can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 6-methoxyhexan-1-amine with formaldehyde and hydrogen cyanide can lead to the formation of this compound through a series of intermediate steps involving cyclization and reduction reactions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, controlled temperature, and pressure conditions to facilitate the cyclization and subsequent reduction steps. The final product is then purified using techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
6-Methoxyazepan-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 6-methoxyazepan-3-one.
Reduction: Formation of 6-methoxyazepan-3-amine.
Substitution: Formation of various substituted azepane derivatives depending on the nucleophile used.
Scientific Research Applications
6-Methoxyazepan-3-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Methoxyazepan-3-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. For example, it may inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6-Methoxyhexan-3-ol: Similar in structure but with a six-membered ring.
6-Methoxyheptan-3-ol: Similar in structure but with a seven-membered ring and different functional groups.
6-Methoxyazepan-2-ol: Similar in structure but with the hydroxyl group at a different position.
Uniqueness
6-Methoxyazepan-3-ol is unique due to its specific combination of functional groups and ring structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C7H15NO2 |
|---|---|
Molecular Weight |
145.20 g/mol |
IUPAC Name |
6-methoxyazepan-3-ol |
InChI |
InChI=1S/C7H15NO2/c1-10-7-3-2-6(9)4-8-5-7/h6-9H,2-5H2,1H3 |
InChI Key |
ASMOUEQVORCHQB-UHFFFAOYSA-N |
Canonical SMILES |
COC1CCC(CNC1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


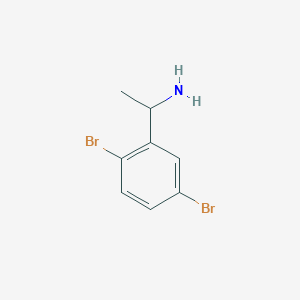

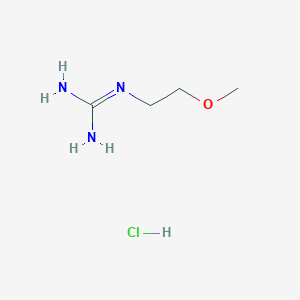
![(R)-5-Methyl-7-oxa-2-azaspiro[3.5]nonane hydrochloride](/img/structure/B12984188.png)
![2-Chloro-3-nitroimidazo[1,2-a]pyrimidine](/img/structure/B12984190.png)
